molecular formula C16H16BrN3O3S B2840253 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034300-01-9

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No. B2840253
CAS RN: 2034300-01-9
M. Wt: 410.29
InChI Key: LWYFMOKZFNUIAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity against various biological targets

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biological processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . The specific pathways affected would depend on the nature of the target and the structure of the compound.

Result of Action

Similar compounds have been found to have significant effects at the molecular and cellular level . The specific effects would depend on the nature of the target and the structure of the compound.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name

2-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S/c17-13-4-1-2-5-14(13)24(22,23)19-11-12-7-8-18-15(10-12)20-9-3-6-16(20)21/h1-2,4-5,7-8,10,19H,3,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYFMOKZFNUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

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